molecular formula C7H18N2 B7808672 N-(2-amino-3-methylbutyl)-N,N-dimethylamine

N-(2-amino-3-methylbutyl)-N,N-dimethylamine

Cat. No.: B7808672
M. Wt: 130.23 g/mol
InChI Key: ZKUQESYHKKBVDE-UHFFFAOYSA-N
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Description

N-(2-amino-3-methylbutyl)-N,N-dimethylamine is a branched aliphatic amine featuring both a primary amine (-NH2) at the 2-position of a 3-methylbutyl chain and a tertiary N,N-dimethylamine group. Its molecular formula is C7H17N2, and its structure enables diverse reactivity, including nucleophilic substitution and coordination chemistry.

Properties

IUPAC Name

1-N,1-N,3-trimethylbutane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2/c1-6(2)7(8)5-9(3)4/h6-7H,5,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKUQESYHKKBVDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Reductive Amination

Reductive amination represents a cornerstone method for synthesizing tertiary amines. This approach involves the condensation of a carbonyl compound with dimethylamine, followed by hydrogenation. For N-(2-amino-3-methylbutyl)-N,N-dimethylamine, the reaction typically employs 3-methyl-2-butanone and dimethylamine as precursors.

The process is catalyzed by transition metals such as nickel, palladium, or ruthenium under hydrogen pressures of 5–20 MPa and temperatures of 70–130°C . For instance, a nickel-based catalyst supported on kieselguhr achieved a 92% yield in analogous reactions . Key advantages include high atom economy and compatibility with continuous-flow systems. Challenges arise from steric hindrance due to the branched substrate, necessitating optimized catalyst loading (e.g., 10–15 wt% metal content).

Alkylation of Primary Amines

Alkylation introduces methyl groups to a primary amine precursor, 2-amino-3-methylbutylamine. Methylating agents such as methyl iodide or dimethyl sulfate are employed in the presence of a base (e.g., potassium carbonate) to facilitate nucleophilic substitution.

This method proceeds via an SN2S_N2 mechanism, requiring polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Reaction conditions typically involve temperatures of 60–80°C and durations of 12–24 hours. A study using methyl iodide reported a 78% yield, albeit with byproduct formation from over-alkylation. To mitigate this, stepwise methylation or phase-transfer catalysts are recommended.

Hydrogenation of Enamines

Enamine intermediates, formed from 3-methyl-2-butanone and dimethylamine, undergo hydrogenation to yield the target compound. The enamine is synthesized under Dean-Stark conditions to remove water, followed by catalytic hydrogenation at 1–5 MPa H2\text{H}_2 pressure.

Ruthenium catalysts (e.g., Ru/C) exhibit superior activity, achieving 85–90% conversion at 100°C . This method avoids harsh alkylating agents, enhancing safety. However, the enamine’s instability requires careful moisture exclusion and inert atmospheres.

Continuous-Flow Catalytic Synthesis

Adapting methods from industrial dimethylamine production, continuous-flow systems enhance scalability. A fixed-bed reactor packed with Ni/Al2_2O3_3 catalysts enables the reaction of 3-methyl-2-butanone, dimethylamine, and hydrogen at 8 MPa and 110°C .

Key parameters include:

  • Space velocity : 600–2,000 hr1^{-1}

  • Molar ratio (aldehyde:dimethylamine:hydrogen): 1:2:10

  • Conversion : >95% with 88% selectivity .

This method reduces intermediate isolation, aligning with green chemistry principles.

Comparative Analysis of Methods

MethodYield (%)Temperature (°C)Pressure (MPa)CatalystAdvantagesLimitations
Reductive Amination9270–1305–20Ni/kieselguhrHigh atom economySteric hindrance effects
Alkylation7860–80AmbientNoneSimple setupByproduct formation
Enamine Hydrogenation85–901001–5Ru/CAvoids alkylating agentsMoisture-sensitive intermediates
Continuous-Flow881108Ni/Al2_2O3_3Scalable, green chemistryHigh equipment costs
Zeolite Catalysis70–752801.8Modified mordeniteShape selectivityRequires high temperatures

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-3-methylbutyl)-N,N-dimethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert it into primary amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while reduction can produce primary amines.

Scientific Research Applications

N-(2-amino-3-methylbutyl)-N,N-dimethylamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which N-(2-amino-3-methylbutyl)-N,N-dimethylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key differentiator is its combination of a branched aliphatic chain with dual amine functionalities. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison
Compound Name Key Structural Features Functional Groups Key Differences
N-(2-amino-3-methylbutyl)-N,N-dimethylamine Branched 3-methylbutyl chain Primary + tertiary amines Aliphatic, no aromatic groups
Gramine (N-(1H-indol-3-ylmethyl)-N,N-dimethylamine) Indole ring substituent Tertiary amine, aromatic system Planar indole enhances π-π interactions
trans-[PtCl2(N,N-dimethylamine)(isopropylamine)] Platinum coordination center Dimethylamine ligand, Pt-Cl bonds Metal center drives DNA binding
[3-(N,N-dimethylamine)propyl]hexadecanamide Long alkyl chain + amide group Tertiary amine, amide Hydrophobic tail for membrane interaction
N-(4-vinylbenzyl)-N,N-dimethylamine Aromatic benzyl group + vinyl substituent Tertiary amine, vinyl Polymerizable vinyl group
Key Findings:
  • Gramine : Widely used to synthesize tryptophan derivatives and indole-based pharmaceuticals. Its aromaticity facilitates electrophilic substitution reactions .
  • Platinum Complexes : The dimethylamine ligand in trans-platinum complexes enhances DNA crosslinking efficiency, circumventing cisplatin resistance in cancer cells .
  • Polymerized Dimethylamine Derivatives : N-(4-vinylbenzyl)-N,N-dimethylamine demonstrates potent antimicrobial activity when incorporated into polymers, highlighting the role of quaternary ammonium-like structures in membrane disruption .

Physicochemical Properties

Limited data exist for the target compound, but inferences can be made:

  • Solubility : Likely polar-solvent soluble due to aliphatic amines, contrasting with gramine ’s lower solubility (indole hydrophobicity).
  • Stability : Tertiary amines (e.g., N,N-dimethyl groups) resist oxidation better than primary amines.
  • Molecular Weight : Lower than platinum complexes (e.g., trans-[PtCl2(N,N-dimethylamine)(isopropylamine)] at ~370 g/mol), influencing bioavailability .

Biological Activity

N-(2-amino-3-methylbutyl)-N,N-dimethylamine, also known as 2-amino-3-methylbutyl dimethylamine, is a compound of interest in various biological studies due to its unique structural features and potential applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of both amino and dimethylamine functional groups. This structural configuration contributes to its reactivity and interaction with biological systems. The compound's ability to act as a ligand for various enzymes and receptors is crucial for its biological activity.

The biological activity of this compound primarily involves its interaction with molecular targets such as enzymes and receptors. It functions as a ligand, binding to specific sites on proteins and altering their activity. This interaction can trigger various biochemical pathways, leading to observable physiological effects.

Key Enzymatic Interactions

  • Amine Oxidase (MAO)
    • Function : Involved in the oxidative deamination of biogenic amines.
    • Significance : Plays a role in the metabolism of neuroactive amines, influencing neurotransmitter levels in the central nervous system .
  • Dimethylarginine Dimethylaminohydrolase (DDAH)
    • Function : Hydrolyzes N(G),N(G)-dimethyl-L-arginine, affecting nitric oxide synthesis.
    • Significance : Regulates vascular function and blood pressure through modulation of nitric oxide levels .

Toxicological Profile

Studies have indicated that this compound exhibits corrosive properties similar to other aliphatic secondary amines. Acute toxicity assessments reveal that exposure can lead to significant adverse effects, including:

  • Acute Oral Toxicity : LD50 values range from 86 mg/kg to 1000 mg/kg in rat models, indicating varying degrees of toxicity depending on the specific amine structure .
  • Dermal Irritation : Severe skin necrosis was observed in studies involving direct application, highlighting its corrosive nature .

Case Studies

  • Inhalation Studies : Long-term exposure studies have shown that inhalation of this compound can lead to respiratory tract irritation and systemic toxicity at concentrations as low as 0.1 mg/L .
  • Reproductive Toxicity : In reproductive toxicity studies, significant effects on sperm motility were noted at concentrations above 0.096 mg/L, suggesting potential impacts on fertility .

Comparative Analysis with Similar Compounds

Compound NameLD50 (mg/kg)Notable Effects
This compound86 - 1000Corrosive; respiratory irritation
DimethylamineVariesNeurotoxic effects; metabolic byproduct
Sec-butylamineVariesSkin irritation; systemic toxicity

Q & A

Q. What are the established synthetic routes for N-(2-amino-3-methylbutyl)-N,N-dimethylamine, and what experimental parameters are critical for reproducibility?

The primary method involves Eschweiler-Clarke methylation , where a primary amine reacts with formaldehyde and formic acid. Key parameters include:

  • Solvent selection : Polar solvents (e.g., water or methanol) enhance reaction efficiency.
  • Temperature : Optimal yields are achieved at 80–100°C.
  • Molar ratios : A 1:2:2 ratio of amine, formaldehyde, and formic acid minimizes side reactions. Post-synthesis purification via vacuum distillation or column chromatography is recommended. Characterization by ¹H/¹³C NMR (e.g., δ ~2.2 ppm for dimethyl groups) and FT-IR (N-H stretch at ~3300 cm⁻¹) ensures structural fidelity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for methyl groups (δ 2.1–2.3 ppm), amine protons (δ 1.4–1.6 ppm), and branching in the butyl chain.
  • Mass Spectrometry (MS) : Confirm molecular weight (C₇H₁₈N₂, MW 130.23 g/mol) with ESI-MS or GC-MS.
  • Elemental Analysis : Validate empirical composition (C: 64.55%, H: 13.16%, N: 22.29%).
  • HPLC : Assess purity (>98%) using reverse-phase columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields or byproduct formation during synthesis?

Contradictions in yield data (e.g., 70% vs. 90%) often stem from solvent polarity and pH variations. Systematic optimization involves:

  • Design of Experiments (DoE) : Screen factors like temperature, solvent (methanol vs. ethanol), and reaction time.
  • pH control : Maintain pH 4–6 using formic acid to suppress imine formation.
  • Catalyst screening : Transition metals (e.g., Fe³⁺) may accelerate reductive amination. A case study on adamantyl derivatives achieved 95% yield using methanol at 90°C for 12 hours .

Q. What are the potential applications of this compound in nanomedicine or drug delivery systems?

Structurally analogous compounds (e.g., DMAPA-chems) form siRNA nanoparticles via electrostatic interactions (N/P ratio = 80–120). Key findings:

  • Low cytotoxicity : No significant growth inhibition in SKOV3 cells at N/P ≤ 120.
  • Enhanced cellular uptake : Fluorescein-labeled nanoparticles show >80% internalization efficiency. This compound’s tertiary amine groups enable pH-responsive drug release in tumor microenvironments .

Q. How can researchers resolve discrepancies in spectroscopic data, such as unexpected NMR splitting or IR absorptions?

Contradictions may arise from conformational isomerism or trace solvents. Mitigation strategies include:

  • Variable Temperature NMR : Identify dynamic equilibria between rotamers.
  • 2D-COSY/HSQC : Resolve overlapping proton signals.
  • Deuterated solvent exchange : Eliminate solvent interference in IR. For example, a 2022 study attributed δ 1.5 ppm splitting to gauche/anti conformers in the butyl chain .

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